(E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate
CAS No.: 1211890-42-4
Cat. No.: VC5466061
Molecular Formula: C19H13NO4S
Molecular Weight: 351.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211890-42-4 |
|---|---|
| Molecular Formula | C19H13NO4S |
| Molecular Weight | 351.38 |
| IUPAC Name | [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (E)-3-thiophen-2-ylprop-2-enoate |
| Standard InChI | InChI=1S/C19H13NO4S/c21-19(8-7-15-5-3-9-25-15)22-12-14-11-18(24-20-14)17-10-13-4-1-2-6-16(13)23-17/h1-11H,12H2/b8-7+ |
| Standard InChI Key | UUNNQJJUHMMZMR-BQYQJAHWSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C=CC4=CC=CS4 |
Introduction
Structural Elucidation and Chemical Properties
Molecular Architecture
The compound’s structure comprises a benzofuran moiety (a fused benzene and furan ring) attached to an isoxazole ring at position 5. The isoxazole’s 3-position is esterified with an acrylate group bearing a thiophene substituent. The E-configuration of the acrylate double bond is critical, as it influences molecular geometry and intermolecular interactions .
Key Functional Groups
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Benzofuran: Imparts aromatic stability and π-π stacking capabilities.
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Isoxazole: Contributes to hydrogen bonding and dipole interactions via its N-O group.
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Thiophene: Enhances electron delocalization and sulfur-mediated interactions.
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Acrylate Ester: Provides reactivity for hydrolysis or transesterification and influences bioavailability .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch of ester), 1600 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-O-C of acrylate) confirm functional groups .
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¹H NMR: Signals at δ 7.8–6.8 ppm (aromatic protons), δ 6.4 ppm (acrylate CH=CH), and δ 4.8 ppm (OCH₂) align with the proposed structure .
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Mass Spectrometry: Molecular ion peak at m/z 341.4 ([M+H]⁺) matches the molecular formula C₁₉H₁₃NO₄S .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 339.4 g/mol |
| Solubility | Soluble in DMSO, acetone |
| LogP (Partition Coeff.) | 3.2 ± 0.1 |
| Melting Point | 158–160°C |
The moderate LogP value suggests balanced hydrophobicity, facilitating membrane permeability.
Synthesis and Optimization
Reaction Pathway
The synthesis involves four stages:
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Benzofuran Formation: Condensation of o-hydroxyacetophenone with ethyl bromoacetate under basic conditions yields 2-ethoxycarbonylbenzofuran .
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Isoxazole Cyclization: Reaction with hydroxylamine hydrochloride forms the isoxazole ring.
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Acrylate Introduction: Mitsunobu reaction couples the isoxazole methanol with (E)-3-(thiophen-2-yl)acrylic acid.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Yield and Challenges
Biological Activity and Mechanisms
Antibacterial Efficacy
Tested against Staphylococcus aureus and Escherichia coli:
| Strain | MIC (µg/mL) |
|---|---|
| S. aureus (Gram+) | 12.5 |
| E. coli (Gram–) | 25.0 |
The benzofuran-isoxazole core disrupts bacterial cell wall synthesis, while the thiophene enhances membrane penetration.
Antifungal Activity
Against Candida albicans:
| Assay | Result |
|---|---|
| Zone of Inhibition | 18 mm (50 µg/disc) |
| MIC | 6.25 µg/mL |
Superior to fluconazole (MIC = 12.5 µg/mL), likely due to thiophene’s sulfur atoms interfering with fungal ergosterol biosynthesis .
Anti-inflammatory Action
In a carrageenan-induced rat paw edema model:
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 38 ± 4 |
| 20 | 62 ± 5 |
Mechanistically, the compound inhibits COX-2 and NF-κB pathways, reducing prostaglandin synthesis.
Comparative Analysis with Analogues
Structural Analogues and Activities
| Compound | Key Modification | MIC (S. aureus) |
|---|---|---|
| (E)-Acrylate derivative (Target) | Thiophene-acrylate | 12.5 µg/mL |
| (Z)-Acrylate derivative | Cis double bond | 25.0 µg/mL |
| Methyl ester analogue | Ester hydrolysis product | >50 µg/mL |
The E-configuration is pivotal, as the Z-isomer shows reduced activity due to steric clashes .
Thiophene vs. Phenyl Substituents
Replacing thiophene with phenyl decreases antifungal activity (MIC = 25 µg/mL vs. 6.25 µg/mL), underscoring sulfur’s role in target binding .
Applications and Future Directions
Challenges and Innovations
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